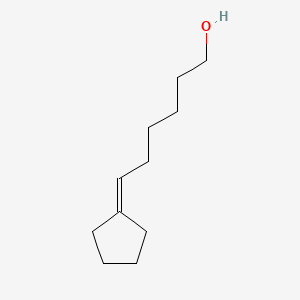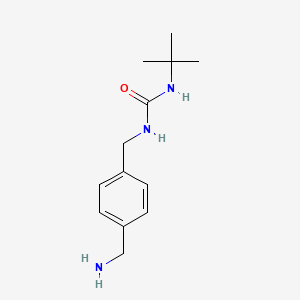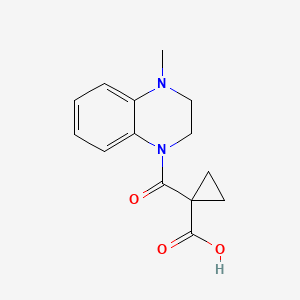
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine is a synthetic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of two chlorine atoms, a nitro group, and a pyrazole ring with an isopropoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the chlorinated nitropyridine under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the isopropoxy group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or isopropoxy group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
5,6-Dichloro-3-nitropyridin-2-amine: Lacks the pyrazole ring and isopropoxy group.
N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine: Lacks the chlorine atoms on the pyridine ring.
5,6-Dichloro-N-(1H-pyrazol-3-yl)-3-nitropyridin-2-amine: Lacks the isopropoxy group.
Uniqueness
The presence of both the pyrazole ring with an isopropoxy substituent and the dichlorinated nitropyridine structure makes 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine unique
特性
分子式 |
C11H11Cl2N5O3 |
|---|---|
分子量 |
332.14 g/mol |
IUPAC名 |
5,6-dichloro-3-nitro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11Cl2N5O3/c1-5(2)21-9-4-8(16-17-9)14-11-7(18(19)20)3-6(12)10(13)15-11/h3-5H,1-2H3,(H2,14,15,16,17) |
InChIキー |
LEPDHPPASAHAMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=C(C=C2[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)









![4-Benzyl-1-[2-(4-hydroxyphenyl)sulfonylethyl]piperidin-3-ol](/img/structure/B8280777.png)



